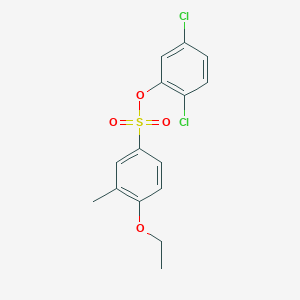![molecular formula C27H36ClN5O6S2 B12346508 Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B12346508.png)
Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzothiazole moiety, a piperazine ring, and a sulfonyl group. Its unique chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzothiazole core, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include ethyl chloroformate, dimethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE
Uniqueness
The uniqueness of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity, stability, or solubility, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C27H36ClN5O6S2 |
|---|---|
Peso molecular |
626.2 g/mol |
Nombre IUPAC |
ethyl 4-[4-[3-(dimethylamino)propyl-(5-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H35N5O6S2.ClH/c1-5-38-27(34)30-15-17-31(18-16-30)40(35,36)22-10-7-20(8-11-22)25(33)32(14-6-13-29(2)3)26-28-23-19-21(37-4)9-12-24(23)39-26;/h7-12,19H,5-6,13-18H2,1-4H3;1H |
Clave InChI |
BMKCTBUFLKLUGG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12346432.png)


![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12346452.png)
![5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol](/img/structure/B12346466.png)
![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B12346468.png)
![2-{[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346471.png)
![ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B12346492.png)

![2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346497.png)
![ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate](/img/structure/B12346500.png)
![(2Z)-6-chloro-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B12346504.png)


